molecular formula C13H13NO3 B11816501 methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11816501
M. Wt: 231.25 g/mol
InChI Key: CNUAIFISGXYNCZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a methoxyphenyl group attached to the pyrrole ring, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process, forming the pyrrole ring. The resulting product is then esterified to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenyl-1H-pyrrole-2-carboxylate: Lacks the methoxy group, leading to different chemical and biological properties.

    Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: The methoxy group is positioned differently, affecting its reactivity and interactions.

    Ethyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate: The ester group is ethyl instead of methyl, influencing its solubility and stability.

Uniqueness

Methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This structural feature makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-16-12-6-4-3-5-9(12)10-7-8-11(14-10)13(15)17-2/h3-8,14H,1-2H3

InChI Key

CNUAIFISGXYNCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(N2)C(=O)OC

Origin of Product

United States

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